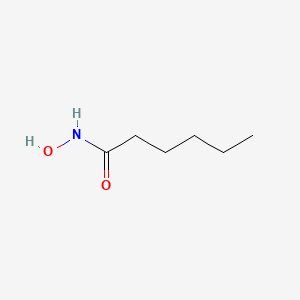

Hexanamide, N-hydroxy-

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of N-hydroxyurea, a compound closely related to N-hydroxy-hexanamide, has been studied using density functional theory (DFT) calculations. The study revealed that N-hydroxyurea exists in several tautomeric and rotameric forms that are very close in energy. The hydroxamic tautomer was found to be more stable than the hydroximic structure by approximately 42 kJ/mol. The most stable conformer of N-hydroxyurea is non-planar, with the OH hydrogen atom positioned out of the plane of heavy atoms. In the anion form, an intramolecular hydrogen bond stabilizes the structure, leading to more planar conformations. The study also indicated that N-hydroxyurea is a weak acid in the gas phase and can act as an oxygen base, with the hydroximic tautomer being protonated with almost the same probability as the hydroxamic tautomer .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of N-hydroxy-hexanamide, they do provide insights into related compounds. For instance, hydroxycinnamic acid derivatives, which are phenolic compounds, are synthesized through the Mavolanate-Shikimate biosynthesis pathways in plants . These pathways could potentially be modified or mimicked to synthesize N-hydroxy-hexanamide and its derivatives.

Chemical Reactions Analysis

The chemistry of hydroxamic acids and N-hydroxyimides, which are structurally related to N-hydroxy-hexanamide, involves several key reactions. One such reaction is the Lossen rearrangement of O-acylated hydroxamic acids, which leads to the formation of isocyanates or their reaction products. This rearrangement and other reactions involving hydroxamic acids could provide insights into the reactivity and potential transformations of N-hydroxy-hexanamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-hydroxy-hexanamide can be inferred from studies on similar compounds. For example, N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide) has been studied for its crystallization behavior from melt or superheated water. The research showed that the crystalline transitions observed in this bisamide-diol are not the same as those observed in polyamides, but they share a common origin related to electron exchange between hydrogen bonding moieties and conformational changes in the aliphatic sequences . This suggests that N-hydroxy-hexanamide may also exhibit unique phase transitions and crystallization behavior, particularly when interacting with water molecules.

Aplicaciones Científicas De Investigación

Methods: The compounds are tested in ex vivo models like Human umbilical vein endothelial cells (HUVEC) and in vivo models such as chick chorioallantoic membrane (CAM) and Zebrafish .

Results: The studies have shown that these compounds can efficiently inhibit angiogenesis and reduce tumor growth, suggesting potential as cancer therapeutics .

Methods: The process involves the acceptorless dehydrogenative coupling of amines and alcohols under near-ambient temperatures using specific catalysts .

Results: This method allows for the synthesis of amide bonds at lower temperatures, making the process more environmentally friendly and potentially scalable for industrial applications .

Methods: These compounds are synthesized and tested for their ability to chelate metal ions, which is essential for their activity as metalloenzyme inhibitors .

Results: Three hydroxamic acid-based HDAC inhibitors have been approved for treating T-cell lymphoma or multiple myeloma, demonstrating the clinical relevance of these compounds .

Methods: Electrochemical synthesis by nitro reduction is used to access N-hydroxy heterocycles, which are difficult to synthesize through classical routes .

Results: The study has enabled access to novel substances with N-hydroxy modifications, expanding the compound library for drug discovery and environmental sustainability .

Methods: The focus is on the synthesis and processing of polyimides, as well as their application in creating efficient gas separation membranes .

Results: The development of these polymers has led to materials with superior properties, such as increased mechanical strength and thermal stability, suitable for industrial use .

Methods: The pharmacokinetics and pharmacodynamics of hydroxynorketamines are studied to understand their behavioral effects and therapeutic potential .

Results: Preclinical studies indicate that these compounds could be effective in various treatments, highlighting their significance in pharmacological research .

Methods: These derivatives are synthesized and utilized as pharmacophoric groups in various metalloprotease inhibitors, such as Marimastat .

Results: The strong chelating capability of these compounds has led to the development of drugs like Deferoxamine for the treatment of iron overdose and HDAC inhibitors for cancer .

Methods: The synthesis involves acceptorless dehydrogenative coupling of amines and alcohols at near-ambient temperatures using catalysts like ruthenium PNNH complexes .

Results: This method has been applied to synthesize several commercially available pharmaceutical drugs, showcasing its practical applications .

Industrial Chemical Production

Results

Agricultural Chemistry

Results

Food Industry

Results

Cosmetics and Personal Care

Methods

A set of usnic acid enaminone-coupled aryl-n-hexanamides were designed and synthesized. Docking studies were performed on different enzymes to understand the binding modes .

Results: One compound showed potent inhibition against tuberculosis, while others displayed significant antibacterial activity against various bacterial strains, including Salmonella typhi and Escherichia coli .

Methods: Electrochemical synthesis by nitro reduction is used, which avoids large amounts of waste generated by conventional chemical transformations .

Results: This method has enabled access to a previously understudied class of N-hydroxy heterocycles, expanding the compound library for drug discovery .

Methods: The focus is on the electro-organic synthesis of novel benzo[e]-1,2,4-thiadiazine-1,1-dioxides, which are important structural motifs of active pharmaceutical ingredients (APIs) .

Results: The study has provided preparative access to new substances that could be used in metabolic research and pharmaceutical research, highlighting the potential of “Hexanamide, N-hydroxy-” in this field .

Safety And Hazards

“Hexanamide, N-hydroxy-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

N-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5-6(8)7-9/h9H,2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPKDESKJMMUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063405 | |

| Record name | Hexanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanamide, N-hydroxy- | |

CAS RN |

4312-93-0 | |

| Record name | N-Hydroxyhexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanamide, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72TN2MYC5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)